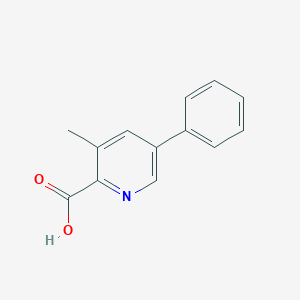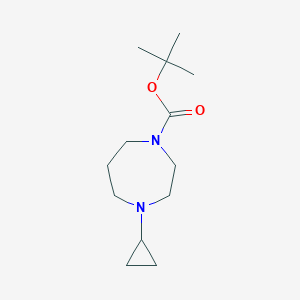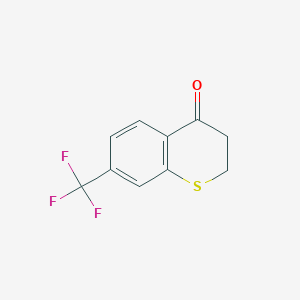
5-Methoxy-2-(1-methylcyclopentyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(1-methylcyclopentyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a 1-methylcyclopentyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-methylcyclopentyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxypyridine with 1-methylcyclopentyl bromide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve the desired alkylation reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(1-methylcyclopentyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-formyl-2-(1-methylcyclopentyl)pyridine.
Reduction: Formation of 5-methoxy-2-(1-methylcyclopentyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(1-methylcyclopentyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(1-methylcyclopentyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and cyclopentyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.
5-Methoxy-2-methylpyridine: Lacks the cyclopentyl group, affecting its chemical properties and reactivity.
5-Methoxy-2-(1-ethylcyclopentyl)pyridine: Similar structure with an ethyl group instead of a methyl group on the cyclopentyl ring.
Uniqueness
5-Methoxy-2-(1-methylcyclopentyl)pyridine is unique due to the presence of both the methoxy and 1-methylcyclopentyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
5-methoxy-2-(1-methylcyclopentyl)pyridine |
InChI |
InChI=1S/C12H17NO/c1-12(7-3-4-8-12)11-6-5-10(14-2)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
RRKAABNRAYJSIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C2=NC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


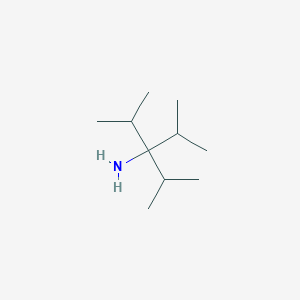
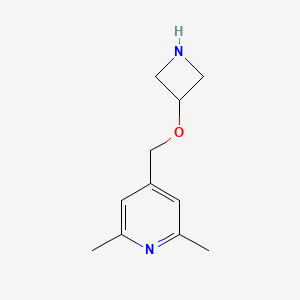

![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)

![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
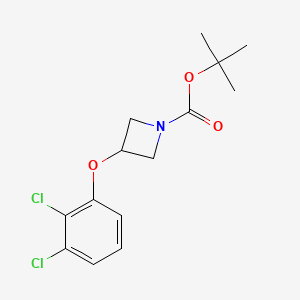
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
